molecular formula C7H14ClNO B1379859 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride CAS No. 1609401-33-3

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride

Cat. No.: B1379859
CAS No.: 1609401-33-3
M. Wt: 163.64 g/mol
InChI Key: NQASZWZWRFIUPJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with an appropriate azetidinone derivative can yield the desired compound. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may vary, but common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Azetidine: The parent compound of the azetidine class, which shares the four-membered ring structure.

    Cyclopropylmethylamine: A precursor in the synthesis of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride.

    Other Azetidinol Derivatives: Compounds with similar structures but different substituents on the azetidine ring.

Uniqueness: this compound is unique due to its specific cyclopropylmethyl substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQASZWZWRFIUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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